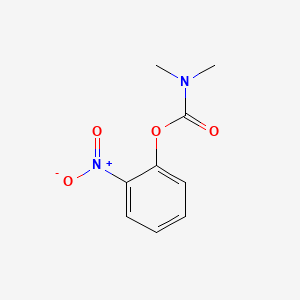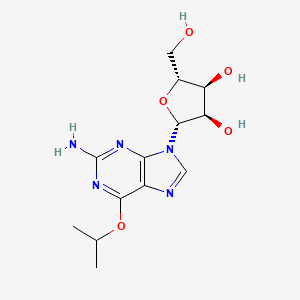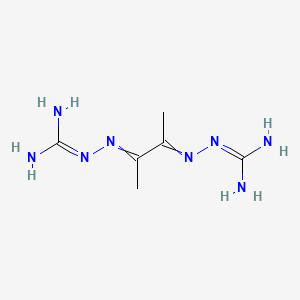![molecular formula C23H29N5 B1207881 7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)
7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile is an aminopyridine.
Applications De Recherche Scientifique
Antibacterial Properties
- Pyridonecarboxylic Acids as Antibacterial Agents: This compound's analogues, specifically in the pyridonecarboxylic acids category, have shown significant antibacterial activity. Research demonstrates that derivatives of this compound, with variations in the amino- and hydroxy-substituted cyclic amino group, exhibit enhanced in vitro and in vivo antibacterial properties, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis and Reactions for Antibacterial Agents
- Synthesis and Reactions in Antibacterial Development: Studies have shown that derivatives of this compound, specifically those with a sulfinyl or sulfonyl group at C-7, are synthesized for potential use as antibacterial agents. The synthesis process involves the displacement reactions with pyrrolidine and piperidine, leading to the creation of various derivatives (Miyamoto et al., 1987).
Antimicrobial Activities
- Novel Derivatives for Antimicrobial Applications: Research into related naphthyridine derivatives, such as halogen derivatives of benzo[h]chromene and benzo[a]anthracene, has indicated promising antimicrobial activities. These studies are critical for developing new antimicrobial agents, leveraging the unique structural properties of these compounds (Khafagy et al., 2002).
Serotonin 5-HT3 Receptor Antagonism
- 5-HT3 Receptor Antagonism for Medical Applications: Some derivatives of this compound, specifically in the 1,8-naphthyridine-3-carbonitrile class, have been prepared and evaluated for their 5-HT3 antagonism properties. This research is essential for developing new treatments targeting serotonin receptors, with potential applications in various neurological and psychiatric conditions (Mahesh et al., 2004).
Gastric Antisecretory Properties
- Potential in Gastric Antisecretory Treatment: 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound , have demonstrated potent gastric antisecretory properties. This suggests potential therapeutic applications in the treatment of gastric acid-related disorders (Santilli et al., 1987).
Propriétés
Formule moléculaire |
C23H29N5 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
1-(benzylamino)-7-ethyl-3-piperidin-1-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C23H29N5/c1-2-27-14-11-19-20(15-24)23(28-12-7-4-8-13-28)26-22(21(19)17-27)25-16-18-9-5-3-6-10-18/h3,5-6,9-10H,2,4,7-8,11-14,16-17H2,1H3,(H,25,26) |
Clé InChI |
OFVQTBJOUGGQOD-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)C(=NC(=C2C#N)N3CCCCC3)NCC4=CC=CC=C4 |
SMILES canonique |
CCN1CCC2=C(C1)C(=NC(=C2C#N)N3CCCCC3)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1207804.png)

![5,7'-Dimethyl-4,4',10,10',11,11',12,12'-octaoxo-7,7'-bi(2-thia-1,3-diazatricyclo[6.2.1.13,6]dodecane)-7-carboxylate](/img/structure/B1207809.png)







